molecular formula C14H15ClFNO B1458852 2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine hydrochloride CAS No. 1423029-07-5

2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine hydrochloride

Cat. No.: B1458852
CAS No.: 1423029-07-5
M. Wt: 267.72 g/mol
InChI Key: WFMWPKGLNDXEOU-UHFFFAOYSA-N
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Description

2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine hydrochloride is an organic compound with the molecular formula C14H15ClFNO and a molecular weight of 267.73 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is often used in research and industrial settings due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine hydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to bind to specific receptors and enzymes, influencing their activity. For instance, it may interact with enzymes involved in neurotransmitter synthesis or degradation, thereby modulating neurotransmitter levels in the brain . These interactions can lead to changes in enzyme activity, protein conformation, and overall biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to altered gene expression profiles and changes in cellular metabolism . These effects can result in modifications to cell function, such as changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It may act as an enzyme inhibitor or activator, depending on the context of its interaction. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins . These molecular interactions lead to changes in cellular function and biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects are often observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, leading to changes in overall metabolic homeostasis . Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The distribution pattern of this compound is crucial for its biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is essential for its interaction with target biomolecules and the subsequent biochemical effects.

Preparation Methods

The synthesis of 2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine hydrochloride can be achieved through several routes. One efficient synthetic route involves the Heck coupling reaction, which utilizes palladium-catalyzed coupling of 1-(7,8-dihydronaphthalen-1-yl)ethanamine with 1-bromo-3-(trifluoromethyl)benzene, followed by subsequent hydrogenation and salt formation with hydrochloric acid. Industrial production methods often involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity.

Chemical Reactions Analysis

2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both phenyl and phenoxy groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-(4-fluorophenoxy)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO.ClH/c15-12-3-7-14(8-4-12)17-13-5-1-11(2-6-13)9-10-16;/h1-8H,9-10,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMWPKGLNDXEOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)OC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423029-07-5
Record name 2-[4-(4-fluorophenoxy)phenyl]ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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